2-Methyl-3-(1H-pyrrol-1-yl)aniline
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Overview
Description
2-Methyl-3-(1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is characterized by the presence of a pyrrole ring attached to an aniline moiety, with a methyl group at the second position of the aniline ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with pyrrole under specific conditions. One common method includes the reduction of the nitro group to an amine, followed by cyclization with pyrrole in the presence of a catalyst such as iron(III) chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-Methyl-3-(1H-pyrrol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
- 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- 4-(1H-Benzimidazol-1-yl)aniline
Uniqueness: 2-Methyl-3-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJLTEKIKVHAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377026 |
Source
|
Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
137352-75-1 |
Source
|
Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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